Cas no 161170-50-9 (rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid)

161170-50-9 structure
Nome del prodotto:rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid
Numero CAS:161170-50-9
MF:C8H11F3O2
MW:196.166953325272
MDL:MFCD30530193
CID:4609063
PubChem ID:25324710
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis
- rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid
-
- MDL: MFCD30530193
- Inchi: 1S/C8H11F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m1/s1
- Chiave InChI: RAGWFGSHOZGADV-RITPCOANSA-N
- Sorrisi: [C@@H]1(C(O)=O)CCCC[C@@H]1C(F)(F)F
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-332129-5.0g |
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid |
161170-50-9 | 95% | 5.0g |
$3313.0 | 2023-02-23 | |
Aaron | AR01C0WX-250mg |
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis |
161170-50-9 | 95% | 250mg |
$805.00 | 2025-02-09 | |
Aaron | AR01C0WX-2.5g |
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis |
161170-50-9 | 95% | 2.5g |
$3105.00 | 2025-02-09 | |
Aaron | AR01C0WX-1g |
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis |
161170-50-9 | 95% | 1g |
$1596.00 | 2025-02-09 | |
1PlusChem | 1P01C0OL-50mg |
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis |
161170-50-9 | 95% | 50mg |
$380.00 | 2024-06-20 | |
1PlusChem | 1P01C0OL-1g |
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis |
161170-50-9 | 95% | 1g |
$1474.00 | 2024-06-20 | |
1PlusChem | 1P01C0OL-250mg |
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis |
161170-50-9 | 95% | 250mg |
$763.00 | 2024-06-20 | |
A2B Chem LLC | AW39573-100mg |
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis |
161170-50-9 | 95% | 100mg |
$452.00 | 2024-04-20 | |
Enamine | EN300-332129-0.5g |
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid |
161170-50-9 | 95% | 0.5g |
$891.0 | 2023-09-04 | |
Enamine | EN300-332129-2.5g |
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid |
161170-50-9 | 95% | 2.5g |
$2240.0 | 2023-09-04 |
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid Letteratura correlata
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
161170-50-9 (rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid) Prodotti correlati
- 1275870-49-9((3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone)
- 1261552-03-7(3-Bromo-4'-chloro-3'-hydroxypropiophenone)
- 900293-05-2(N-(1Z)-1-{cyano(2-methoxyethyl)carbamoylmethylidene}-1H-isoindol-3-ylthiophene-2-carboxamide)
- 2171605-76-6(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoyl-4-methylpiperidine-3-carboxylic acid)
- 2758001-44-2((5-Bromo-2-methoxyphenyl)(imino)propyl-lambda6-sulfanone)
- 499-14-9(D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl-)
- 1803604-41-2(1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride)
- 347369-19-1(ethyl 1-benzyl-5-{2-hydroxy-3-(2-hydroxyethyl)aminopropoxy}-2-methyl-1H-indole-3-carboxylate)
- 175135-11-2(2,6-Dibromo-4-cyclohexylaniline)
- 2138547-42-7(2-{(tert-butoxy)carbonylamino}-2-methyl-3-(4-propyl-1H-pyrazol-1-yl)propanoic acid)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
